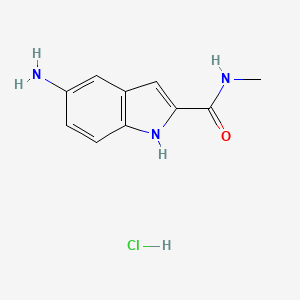

Chlorhydrate de 5-amino-N-méthyl-1H-indole-2-carboxamide

Vue d'ensemble

Description

“5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803587-15-6 . It has a molecular weight of 225.68 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of indole carboxamides, such as “5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride”, involves the use of carboxylic acid activators like phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

Molecular Structure Analysis

The molecular structure of “5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride” is represented by the InChI Code: 1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H . The indole compound is classified in the family of heterocyclic organic compounds, with a benzene ring fused to a pyrrole ring .

Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .

Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 225.68 . It is stored at room temperature .

Applications De Recherche Scientifique

Voici une analyse complète des applications de la recherche scientifique du « chlorhydrate de 5-amino-N-méthyl-1H-indole-2-carboxamide », en mettant l'accent sur des applications uniques :

Inhibiteurs de la fructose bisphosphatase

Ce composé est utilisé dans la préparation d'inhibiteurs potentiels de la fructose bisphosphatase. Ces inhibiteurs peuvent jouer un rôle dans la régulation de la production de glucose dans le foie, ce qui est crucial pour la gestion de conditions telles que le diabète de type 2 .

Inhibiteurs de la protéine kinase Cθ

Il sert de réactif pour la préparation de (indolylamino)thiénopyridine-carbonitriles, qui sont des inhibiteurs potentiels de la protéine kinase Cθ. Cette enzyme est impliquée dans l'activation des lymphocytes T et pourrait être une cible pour le traitement des maladies auto-immunes .

Activité antimicrobienne

L'échafaudage indolique, tel que celui trouvé dans le this compound, est reconnu pour son potentiel dans la conception de nouveaux agents antibactériens. C'est un échafaudage structurel principal important à cette fin .

Inhibition sélective de la p38α MAPK

Ce composé agit comme un inhibiteur sélectif de la p38α MAPK, qui peut empêcher le développement et la progression du diabète en inhibant l'infiltration et l'activation des lymphocytes T, comme démontré dans des études sur des souris diabétiques non obèses (NOD) .

Traitement de la tuberculose

Les dérivés de l'indole ont montré un potentiel biologique contre Mycobacterium tuberculosis, certains composés présentant une activité et des valeurs d'indice de sélectivité significatives. Cela suggère des applications potentielles dans le traitement de la tuberculose .

Synthèse d'indole de Fischer

Il peut être impliqué dans la synthèse d'indole de Fischer, un processus utilisé pour créer divers dérivés de l'indole qui ont de nombreuses applications, y compris les produits pharmaceutiques et les produits agrochimiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects

Analyse Biochimique

Biochemical Properties

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is known to interact with several enzymes and proteins, influencing various biochemical reactions. The compound’s carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . For instance, it has been studied for its inhibitory effects on enzymes such as HIV-1 protease and renin . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of various signaling molecules, leading to changes in cellular functions. For example, it may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and growth.

Molecular Mechanism

At the molecular level, 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with the active sites of enzymes, leading to inhibition or activation . These interactions can result in changes in gene expression and protein activity, ultimately affecting cellular functions. The compound’s ability to form hydrogen bonds with enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced changes in cellular functions . High doses may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a minimum effective dose required to achieve the desired biological effects .

Metabolic Pathways

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride within cells and tissues are important for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors determine the compound’s availability at target sites and its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

5-amino-N-methyl-1H-indole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAIJPIBZWLOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(N1)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

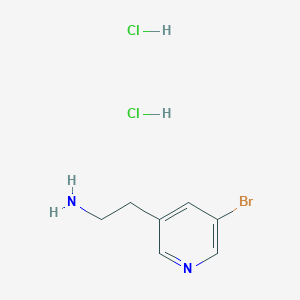

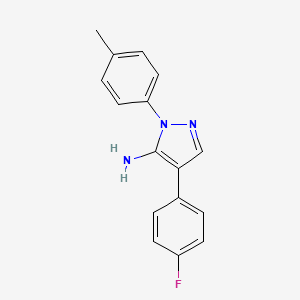

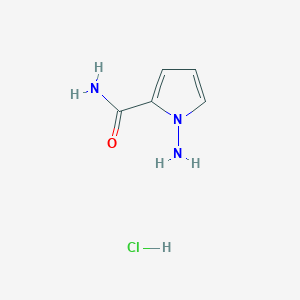

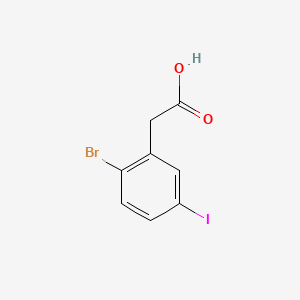

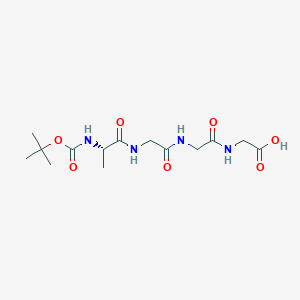

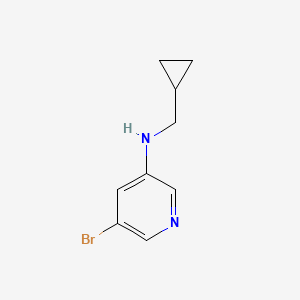

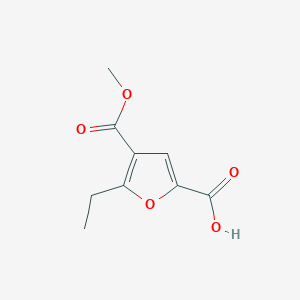

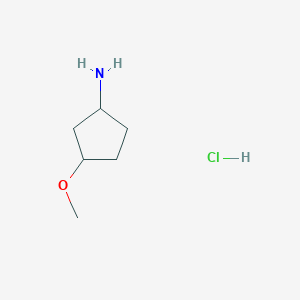

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)

![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)

![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)